molecular formula C7H6BrNO2 B574454 2-(2-Bromopyridin-4-YL)acetic acid CAS No. 183483-29-6

2-(2-Bromopyridin-4-YL)acetic acid

Cat. No. B574454
CAS RN: 183483-29-6
M. Wt: 216.034
InChI Key: SJFRXYCVLZOAEU-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO2 .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromopyridin-4-YL)acetic acid is characterized by a pyridine ring substituted with a bromine atom and an acetic acid group . The InChI code for this compound is 1S/C7H6BrNO2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Bromopyridin-4-YL)acetic acid were not found in the available literature, brominated pyridines have been studied for their reactivity.


Physical And Chemical Properties Analysis

2-(2-Bromopyridin-4-YL)acetic acid is a solid compound that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 216.03 .

Scientific Research Applications

Material Science Applications

Researchers utilize 2-(2-Bromopyridin-4-YL)acetic acid in the design and synthesis of new materials. Its incorporation into polymers and other macromolecules can impart unique electronic and optical properties, which are beneficial in developing advanced materials for electronics and photonics .

Safety and Hazards

While specific safety data for 2-(2-Bromopyridin-4-YL)acetic acid was not found, it’s important to handle all chemical compounds with care. For instance, one should avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(2-bromopyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFRXYCVLZOAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652143
Record name (2-Bromopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromopyridin-4-YL)acetic acid

CAS RN

183483-29-6
Record name (2-Bromopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183483-29-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-(2-bromo-pyridin-4-yl)-malonic acid diethyl ester (115 g, 316 mmol) and K2CO3 (125.23 g, 907.5 mmol) in water (500 ml) was heated at 100° C. for 8 h under constant stirring. Reaction mixture was cooled to rt and concentrated under reduced pressure to remove solvent completely. The solid residue was dissolved in minimum quantity of water (25 ml) and washed with 20% ethyl acetate in hexane to remove non polar impurities. The aqueous layer was separated and cooled to 0° C. followed by adjusting pH 6 to 7 using aq. 6 N HCl. The precipitated solid was filtered using Buchner funnel, washed with ice cold water and dried under vacuum to furnish title compound as an off white solid. with sufficient purity. Yield: 60.0 g (76.3%). TLC (70% ethyl acetate in hexane) Rf=0.05; LCMS: RtH8=0.193; [M+1]+=215.9 and 217.9; HPLC RtH9=3.025 min (98%); 1H NMR (400 MHz, CDCl3): δ 12.71 (s, 1H), 8.33 (d, 1H), 7.61 (s, 1H), 7.37 (d, 1H), 3.71 (s, 3H).
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
125.23 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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